

Technical Guide: 2-Amino-1,3-bis(carboxylethoxy)propane

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Compound of Interest

Compound Name: 2-Amino-1,3-bis(carboxylethoxy)propane
Cat. No.: B15540837

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Amino-1,3-bis(carboxylethoxy)propane**, with a focus on its solubility characteristics and its application as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

2-Amino-1,3-bis(carboxylethoxy)propane is a chemical reagent featuring a central amino group and two terminal carboxylic acid functionalities connected by ethoxypropane chains. This heterobifunctional nature makes it a valuable building block in bioconjugation and drug development, particularly as a polyethylene glycol (PEG)-based linker. The PEG characteristics of the molecule can enhance the solubility and pharmacokinetic properties of the resulting conjugates.^{[1][2][3]}

The hydrochloride salt of this compound is also commercially available and is often used in experimental settings.

Solubility Data

Quantitative solubility data for **2-Amino-1,3-bis(carboxylethoxy)propane** is not extensively available in the public domain. However, data for its hydrochloride salt and a related t-butyl protected analog provide insights into its solubility profile. The presence of both an amino group and carboxylic acids suggests that the solubility will be pH-dependent.

Table 1: Qualitative Solubility Data

Compound	Solvent(s)	Observed Solubility	Notes
2-Amino-1,3-bis(carboxylethoxy)propane Hydrochloride	Dimethyl Sulfoxide (DMSO)	200 mg/mL (736.11 mM)	Ultrasonic assistance may be required. The use of hygroscopic DMSO can significantly impact solubility.[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 5 mg/mL (18.40 mM)	A clear solution is obtained, though the saturation point is unknown.	
10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL (18.40 mM)	A clear solution is formed; saturation is not determined.	
10% DMSO / 90% Corn Oil	≥ 5 mg/mL (18.40 mM)	Achieves a clear solution, with an unknown saturation point.	
2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane	Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF)	Soluble	This is the t-butyl ester protected form of the parent compound.[5]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.^{[6][7]} The following protocol outlines the general procedure.

Objective: To determine the equilibrium solubility of **2-Amino-1,3-bis(carboxylethoxy)propane** in a specific solvent at a controlled temperature.

Materials:

- **2-Amino-1,3-bis(carboxylethoxy)propane**
- Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)
- Glass vials or flasks with airtight seals
- Temperature-controlled orbital shaker or agitator
- Analytical balance
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Validated analytical method for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

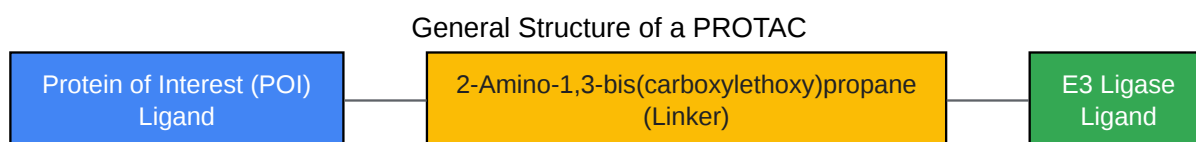
- Preparation of a Saturated Solution:
 - Add an excess amount of solid **2-Amino-1,3-bis(carboxylethoxy)propane** to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.
- Equilibration:
 - Place the vial in a mechanical agitator set to a constant temperature (e.g., 25°C or 37°C).

- Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary studies by measuring the concentration at different time points until a plateau is reached.[8]
- Phase Separation:
 - After equilibration, allow the suspension to settle.
 - Carefully separate the saturated solution from the excess solid. This can be achieved by either:
 - Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid.
 - Filtration: Withdraw the supernatant using a syringe and pass it through a filter that does not interact with the compound.
- Analysis:
 - Accurately dilute an aliquot of the clear, saturated solution with the solvent.
 - Determine the concentration of **2-Amino-1,3-bis(carboxylethoxy)propane** in the diluted sample using a validated analytical method.
 - Back-calculate to determine the concentration in the original saturated solution. This value represents the equilibrium solubility.
- Replicates:
 - Perform the entire experiment in triplicate to ensure the reliability of the results.[8]

Application in PROTAC Synthesis

2-Amino-1,3-bis(carboxylethoxy)propane is primarily utilized as a heterobifunctional, PEG-based linker in the synthesis of PROTACs.[9] PROTACs are chimeric molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10]

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[10] The amino group on **2-Amino-1,3-bis(carboxylethoxy)propane** provides a reactive handle for conjugation to one part of the PROTAC (e.g., the E3 ligase ligand), while the two carboxylic acid groups can be coupled to the other part (e.g., the POI-binding ligand), typically through amide bond formation.[11]



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Caption: General PROTAC Structure.

Experimental Protocol: PROTAC Synthesis via Amide Coupling

The following is a general, two-step protocol for synthesizing a PROTAC using **2-Amino-1,3-bis(carboxylethoxy)propane** as the linker. This procedure involves standard amide coupling reactions.

Step 1: Coupling of the E3 Ligase Ligand

Objective: To couple an amine-functionalized E3 ligase ligand to one of the carboxylic acid groups of the linker.

Materials:

- **2-Amino-1,3-bis(carboxylethoxy)propane**
- E3 ligase ligand with a free amine group (e.g., a pomalidomide derivative)
- Amine protecting group (e.g., Boc-anhydride)
- Coupling reagents (e.g., HATU, HOBt, EDC)[12]

- Base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF)
- Deprotection reagent (e.g., TFA in DCM)

Procedure:

- Protection: Protect the primary amine of **2-Amino-1,3-bis(carboxylethoxy)propane** with a suitable protecting group (e.g., Boc group) to prevent self-reaction.
- Activation: In an anhydrous solvent, activate one of the carboxylic acid groups of the protected linker using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
- Coupling: Add the amine-containing E3 ligase ligand to the reaction mixture. Allow the reaction to proceed at room temperature until completion, monitoring by LC-MS.
- Purification: Purify the resulting conjugate by chromatography (e.g., HPLC).
- Deprotection: Remove the protecting group from the linker's amine to prepare for the next coupling step.

Step 2: Coupling of the POI Ligand

Objective: To couple a carboxylic acid-functionalized POI ligand to the now-free amine of the linker-E3 ligase conjugate.

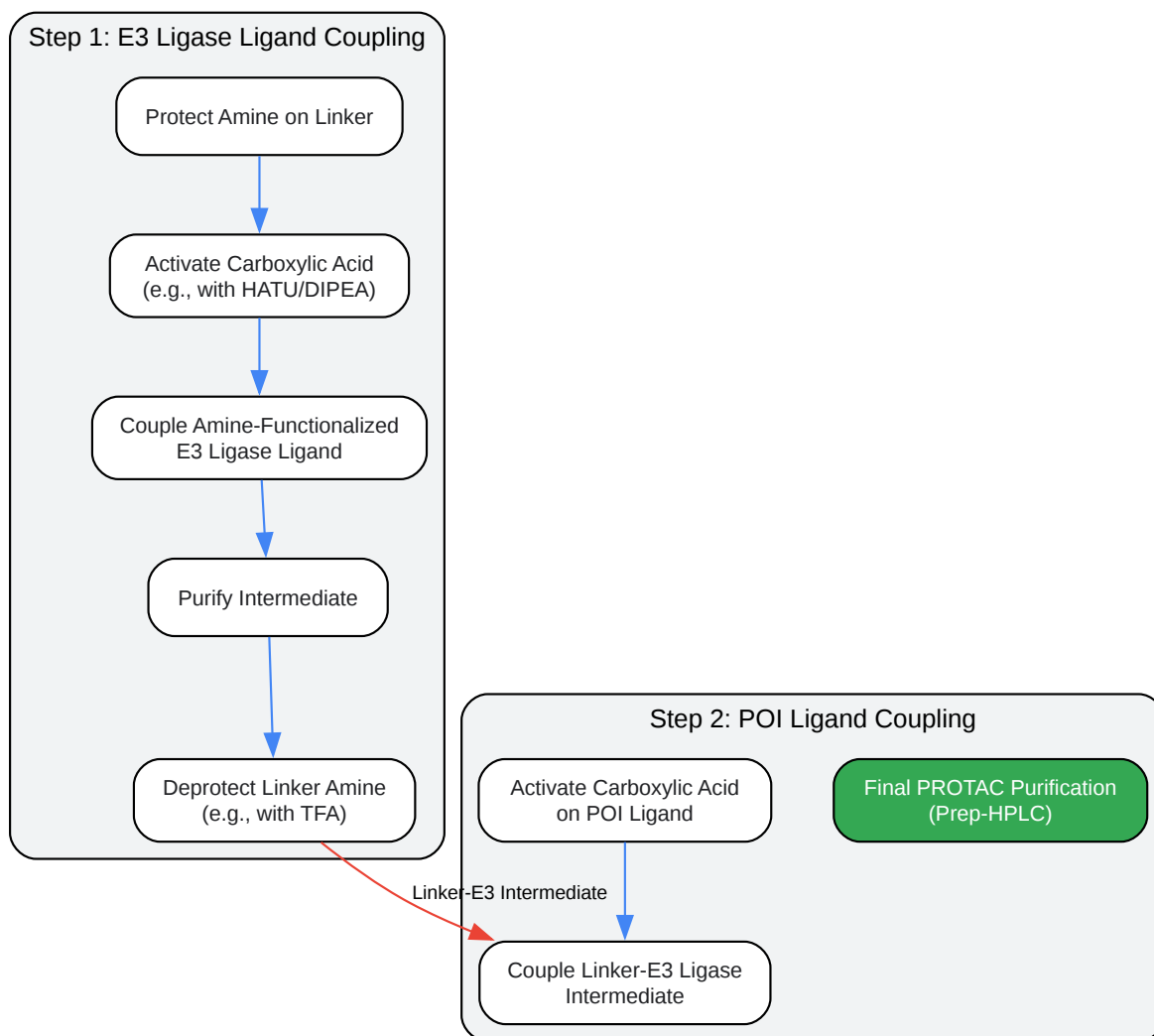
Materials:

- Purified linker-E3 ligase conjugate from Step 1
- POI ligand with a carboxylic acid group
- Coupling reagents (e.g., HATU, HOBt, EDC)
- Base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF)

Procedure:

- **Activation:** In a separate flask, activate the carboxylic acid group of the POI ligand using a coupling reagent and a base in an anhydrous solvent.
- **Coupling:** Add the deprotected linker-E3 ligase conjugate to the activated POI ligand solution. Stir at room temperature until the reaction is complete, as monitored by LC-MS.
- **Final Purification:** Purify the final PROTAC molecule using preparative HPLC to yield the desired product.

PROTAC Synthesis Workflow



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Caption: PROTAC Synthesis Workflow.

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